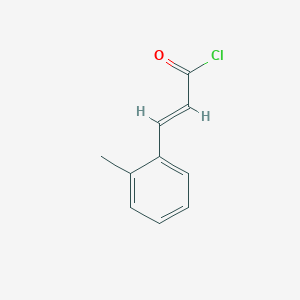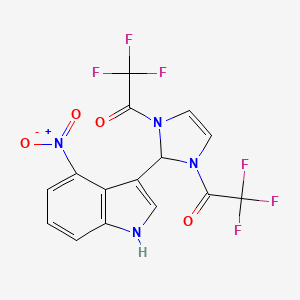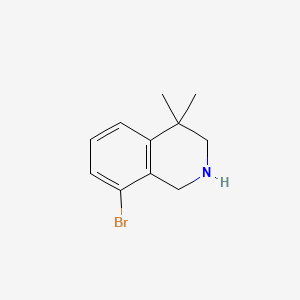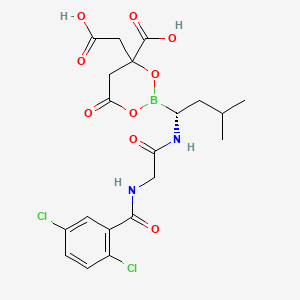
3'-Methyl-4-O-methylhelichrysetin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Methyl-4-O-methylhelichrysetin is a natural flavonoid compound found in some plants. It is known for its yellow crystalline solid form and good solubility. The compound has shown various pharmacological activities, including antioxidant, anti-inflammatory, and antitumor properties .
Aplicaciones Científicas De Investigación
3’-Methyl-4-O-methylhelichrysetin has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer prevention and treatment.
Industry: Utilized in the development of natural product-based pharmaceuticals.
Safety and Hazards
Mecanismo De Acción
Result of Action
3’-Methyl-4-O-methylhelichrysetin has been reported to exhibit pharmacological activities such as antioxidant, anti-inflammatory, and anti-tumor effects . It is suggested that it may have potential therapeutic applications in the prevention and treatment of cancer .
Action Environment
The action, efficacy, and stability of 3’-Methyl-4-O-methylhelichrysetin can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances in the environment . .
Análisis Bioquímico
Biochemical Properties
3’-Methyl-4-O-methylhelichrysetin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, 3’-Methyl-4-O-methylhelichrysetin interacts with antioxidant enzymes, enhancing their activity and contributing to the reduction of oxidative stress within cells . These interactions highlight the compound’s potential in modulating biochemical pathways and protecting cells from damage.
Cellular Effects
The effects of 3’-Methyl-4-O-methylhelichrysetin on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, 3’-Methyl-4-O-methylhelichrysetin can reduce inflammatory responses and promote programmed cell death in cancerous cells . Furthermore, the compound affects gene expression by regulating transcription factors, leading to changes in cellular metabolism and function . These cellular effects underscore the potential therapeutic applications of 3’-Methyl-4-O-methylhelichrysetin in treating inflammatory diseases and cancer.
Molecular Mechanism
At the molecular level, 3’-Methyl-4-O-methylhelichrysetin exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their activity . For example, the compound can inhibit the activity of certain kinases, preventing the phosphorylation of target proteins and thereby modulating signaling pathways . Additionally, 3’-Methyl-4-O-methylhelichrysetin can induce changes in gene expression by interacting with transcription factors, leading to the upregulation or downregulation of specific genes . These molecular interactions provide a comprehensive understanding of how 3’-Methyl-4-O-methylhelichrysetin influences cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Methyl-4-O-methylhelichrysetin have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 3’-Methyl-4-O-methylhelichrysetin maintains its biological activity, continuing to modulate cellular processes such as apoptosis and inflammation . These findings suggest that 3’-Methyl-4-O-methylhelichrysetin is a stable and effective compound for long-term use in research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3’-Methyl-4-O-methylhelichrysetin vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and promoting apoptosis in cancer cells . At higher doses, 3’-Methyl-4-O-methylhelichrysetin may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize benefits while minimizing adverse effects.
Metabolic Pathways
3’-Methyl-4-O-methylhelichrysetin is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various compounds . The compound can influence metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels . Additionally, 3’-Methyl-4-O-methylhelichrysetin can affect the production of reactive oxygen species (ROS), thereby influencing cellular redox balance and overall metabolism . These interactions with metabolic pathways underscore the compound’s potential in regulating cellular metabolism.
Transport and Distribution
Within cells and tissues, 3’-Methyl-4-O-methylhelichrysetin is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, 3’-Methyl-4-O-methylhelichrysetin can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The compound’s transport and distribution are crucial for its activity and effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of 3’-Methyl-4-O-methylhelichrysetin plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Additionally, targeting signals within the compound’s structure may direct it to specific organelles, enhancing its effectiveness in modulating cellular processes. Understanding the subcellular localization of 3’-Methyl-4-O-methylhelichrysetin provides insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3’-Methyl-4-O-methylhelichrysetin can be synthesized through several chemical reactions involving chalcones. One common method involves the condensation of 2,4-dihydroxy-6-methoxy-3-methylacetophenone with 4-methoxybenzaldehyde under basic conditions. The reaction typically uses a base such as potassium hydroxide in ethanol as the solvent .
Industrial Production Methods
Industrial production of 3’-Methyl-4-O-methylhelichrysetin often involves extraction from natural sources, such as the barks of Cephalotaxus sinensis. The extraction process includes solvent extraction followed by purification using column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3’-Methyl-4-O-methylhelichrysetin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydrochalcones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Alkylated or acylated derivatives
Comparación Con Compuestos Similares
3’-Methyl-4-O-methylhelichrysetin belongs to the chalcone family, which includes compounds such as:
- 2’,4’-Dihydroxy-4,6’-dimethoxy-3’-methylchalcone
- 4,2’,4’-Trihydroxy-3’-methoxychalcone
Propiedades
IUPAC Name |
(E)-1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-11-15(20)10-16(23-3)17(18(11)21)14(19)9-6-12-4-7-13(22-2)8-5-12/h4-10,20-21H,1-3H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJIHSNZSOFRQU-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(acetylsulfamoyl)phenyl]acetamide](/img/structure/B1149316.png)



